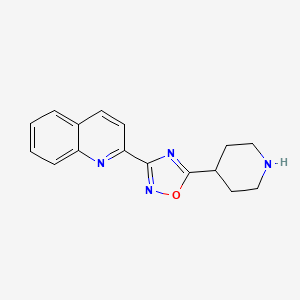
2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE is a heterocyclic compound that combines a quinoline moiety with a piperidine and oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple heterocyclic rings in its structure suggests diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of Quinoline and Piperidine-Oxadiazole Moieties: The final step involves coupling the quinoline moiety with the piperidine-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or oxadiazole rings using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.
Industry: It is used in the development of new pharmaceuticals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine are well-known quinoline derivatives with antimalarial properties.
Uniqueness
2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE is unique due to the combination of piperidine, oxadiazole, and quinoline rings in a single molecule. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-piperidin-4-yl-3-quinolin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H16N4O/c1-2-4-13-11(3-1)5-6-14(18-13)15-19-16(21-20-15)12-7-9-17-10-8-12/h1-6,12,17H,7-10H2 |
InChI Key |
HHVUKZFRGPJFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















